molecular formula C24H22F4N2O10S B12288972 6-[1-[4-Cyano-3-(trifluoromethyl)anilino]-3-(4-fluorophenyl)sulfonyl-2-methyl-1-oxopropan-2-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid

6-[1-[4-Cyano-3-(trifluoromethyl)anilino]-3-(4-fluorophenyl)sulfonyl-2-methyl-1-oxopropan-2-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid

Cat. No.: B12288972
M. Wt: 606.5 g/mol
InChI Key: OYKHNYWINRLUAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-[1-[4-Cyano-3-(trifluoromethyl)anilino]-3-(4-fluorophenyl)sulfonyl-2-methyl-1-oxopropan-2-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features multiple functional groups, including cyano, trifluoromethyl, sulfonyl, and carboxylic acid, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[1-[4-Cyano-3-(trifluoromethyl)anilino]-3-(4-fluorophenyl)sulfonyl-2-methyl-1-oxopropan-2-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid typically involves multi-step organic reactions. The process begins with the preparation of key intermediates, such as 4-cyano-3-(trifluoromethyl)aniline and 4-fluorophenylsulfonyl chloride. These intermediates are then subjected to coupling reactions, often using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of amide and ester bonds.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are used to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

6-[1-[4-Cyano-3-(trifluoromethyl)anilino]-3-(4-fluorophenyl)sulfonyl-2-methyl-1-oxopropan-2-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the cyano and sulfonyl groups, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with altered functional groups.

Scientific Research Applications

6-[1-[4-Cyano-3-(trifluoromethyl)anilino]-3-(4-fluorophenyl)sulfonyl-2-methyl-1-oxopropan-2-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammation.

    Industry: Utilized in the development of advanced materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 6-[1-[4-Cyano-3-(trifluoromethyl)anilino]-3-(4-fluorophenyl)sulfonyl-2-methyl-1-oxopropan-2-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups enable it to bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can lead to downstream effects on cellular pathways, influencing processes like cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-3-(trifluoromethyl)aniline: Shares the trifluoromethyl and aniline moieties.

    Methylammonium lead halide: Contains halide and ammonium groups, used in different applications like solar cells.

Uniqueness

6-[1-[4-Cyano-3-(trifluoromethyl)anilino]-3-(4-fluorophenyl)sulfonyl-2-methyl-1-oxopropan-2-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid is unique due to its combination of multiple functional groups, which confer distinct chemical reactivity and potential for diverse applications. Its structure allows for specific interactions with biological targets, making it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C24H22F4N2O10S

Molecular Weight

606.5 g/mol

IUPAC Name

6-[1-[4-cyano-3-(trifluoromethyl)anilino]-3-(4-fluorophenyl)sulfonyl-2-methyl-1-oxopropan-2-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C24H22F4N2O10S/c1-23(10-41(37,38)14-6-3-12(25)4-7-14,40-21-18(33)16(31)17(32)19(39-21)20(34)35)22(36)30-13-5-2-11(9-29)15(8-13)24(26,27)28/h2-8,16-19,21,31-33H,10H2,1H3,(H,30,36)(H,34,35)

InChI Key

OYKHNYWINRLUAP-UHFFFAOYSA-N

Canonical SMILES

CC(CS(=O)(=O)C1=CC=C(C=C1)F)(C(=O)NC2=CC(=C(C=C2)C#N)C(F)(F)F)OC3C(C(C(C(O3)C(=O)O)O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.